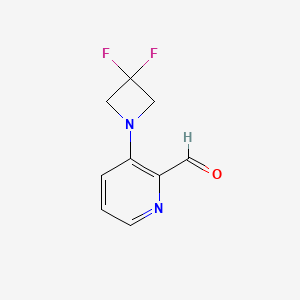
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde
描述
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C9H8F2N2O and a molecular weight of 198.17 g/mol . It is characterized by the presence of a difluoroazetidine ring attached to a picolinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with a difluoroazetidine derivative under specific reaction conditions. The synthetic route may include steps such as:
Formation of Difluoroazetidine: This step involves the preparation of the difluoroazetidine ring, which can be achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The difluoroazetidine derivative is then coupled with picolinaldehyde to form the final product. .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade equipment, and adhering to regulatory standards.
化学反应分析
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can also be reduced to form alcohols or other reduced products.
Substitution: The difluoroazetidine ring can undergo substitution reactions, where one or more of the fluorine atoms are replaced by other substituents
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
相似化合物的比较
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:
3-(3,3-Difluoroazetidin-1-yl)pyridine-2-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
3-(3,3-Difluoroazetidin-1-yl)benzaldehyde: This compound has a benzaldehyde moiety instead of a picolinaldehyde moiety
The uniqueness of this compound lies in its specific combination of the difluoroazetidine ring and the picolinaldehyde moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-3-12-7(8)4-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWORHIAGVOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















